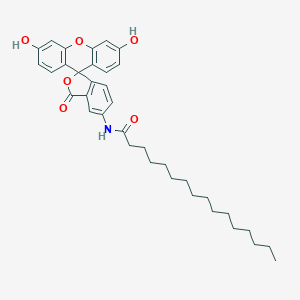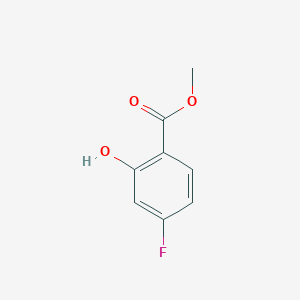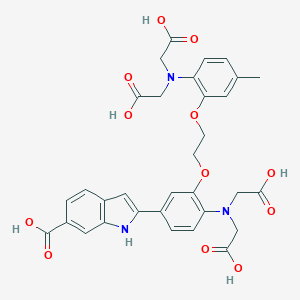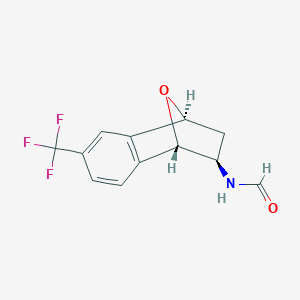
Oxonol V
Vue d'ensemble
Description
Oxonol V is a fluorescent dye known for its sensitivity to membrane potential changes. It is an anionic bis-isoxazolone compound that accumulates in the cytoplasm of depolarized cells. This dye is particularly useful in biological and chemical research for monitoring membrane potential and other electrochemical gradients.
Applications De Recherche Scientifique
Oxonol V has a wide range of applications in scientific research:
Chemistry: Used as a probe for studying membrane potential and electrochemical gradients.
Biology: Employed in cell biology to monitor changes in membrane potential, particularly in studies involving depolarized cells.
Medicine: Utilized in medical diagnostics to stain cells and bacteria, aiding in the detection of various conditions.
Industry: Applied in the development of biosensors and other analytical tools for detecting changes in membrane potential.
Mécanisme D'action
Target of Action
Oxonol V is primarily targeted towards the large-conductance Ca2±activated K+ (BK) channel . The BK channel plays a crucial role as a key molecule in the negative feedback mechanism regulating membrane excitability and cellular Ca2+ in various cell types .
Mode of Action
This compound interacts with its targets, the BK channels, by acting as a potent BK channel activator . The application of this compound significantly increases whole-cell BK channel currents . It activates whole-cell rBKαβ1 and rBKαβ4 currents in the same concentration range but partially blocks rBKαβ2 currents .
Biochemical Pathways
The BK channel is activated by both the increase of intracellular Ca2+ concentration and membrane depolarization . This compound, being a BK channel activator, likely affects these pathways and their downstream effects.
Pharmacokinetics
It is known that this compound is a slow-response sensitive probe for measuring cellular membrane potential . This suggests that it may have a relatively slow absorption and distribution phase, allowing it to remain in the system for a longer period of time to exert its effects.
Result of Action
The result of this compound’s action is an increase in BK channel currents . This leads to a shift in the activation voltage of the BK channel current to the negative direction .
Action Environment
The action of this compound can be influenced by the environment in which it is used. For instance, the interaction of this compound with unilamellar dioleoylphosphatidylcholine vesicles was investigated using a fluorescence stopped-flow technique . At low dye/lipid concentration ratios, the dye exhibits an increase in fluorescence, which occurs in two phases . This suggests that the lipid environment can influence the action of this compound.
Analyse Biochimique
Biochemical Properties
Oxonol V plays a significant role in biochemical reactions, particularly in monitoring membrane potentials . It carries a negative electric charge and is capable of monitoring positive membrane potentials inside vesicles . This interaction with the membrane potential is crucial in understanding the dynamics of cellular processes.
Cellular Effects
The effects of this compound on cells are primarily related to its ability to indicate changes in membrane potential . It provides estimates of transmembrane potentials, which are essential in understanding cellular function, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the cell membrane. It binds to the membrane and responds to changes in the membrane potential . This binding interaction allows this compound to serve as a potent indicator of membrane potential changes.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to provide consistent and reliable measurements of membrane potential over time . Its stability and resistance to degradation make it a valuable tool for long-term studies of cellular function.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is generally used at nanomolar concentrations for membrane potential measurements
Metabolic Pathways
Its primary function is related to the monitoring of membrane potentials, suggesting its involvement in pathways related to cellular signaling and ion transport .
Transport and Distribution
This compound is known to interact with the cell membrane, indicating that it is likely transported and distributed within cells and tissues via mechanisms related to membrane interaction
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane, where it interacts with the membrane potential . It does not appear to be directed to specific compartments or organelles via targeting signals or post-translational modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Oxonol V involves the reaction of 5-hydroxy-3-phenyl-1,2-oxazole-4-carbaldehyde with 1,5-pentadien-3-one in the presence of a base. The reaction proceeds through a condensation mechanism, forming the bis-isoxazolone structure. The reaction conditions typically include a solvent such as ethanol and a base like sodium hydroxide, with the reaction being carried out at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. This can lead to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions, especially at the phenyl rings, where electrophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while substitution can introduce various functional groups onto the phenyl rings.
Comparaison Avec Des Composés Similaires
Oxonol VI: Another anionic bis-isoxazolone dye with similar properties but different structural characteristics.
DiBAC4(3): A voltage-sensitive dye used for similar applications but with a different chemical structure.
Merocyanine 540: A dye used for studying membrane potential, with a different mechanism of action.
Uniqueness of Oxonol V: this compound is unique due to its high sensitivity to membrane potential changes and its ability to accumulate in depolarized cells. This makes it particularly useful for studies involving changes in membrane potential and electrochemical gradients.
Propriétés
IUPAC Name |
(4Z)-4-[(2E,4E)-5-(5-oxo-3-phenyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-phenyl-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c26-22-18(20(24-28-22)16-10-4-1-5-11-16)14-8-3-9-15-19-21(25-29-23(19)27)17-12-6-2-7-13-17/h1-15,24H/b9-3+,14-8+,19-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUINQLKLKSFJME-UFRBDIPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)ON2)C=CC=CC=C3C(=NOC3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)ON2)/C=C/C=C/C=C\3/C(=NOC3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61389-30-8 | |
| Record name | Oxonol V | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061389308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(5-(5-Hydroxy-3-phenyl-4-isoxazolyl)-2,4-pentadienylidene)-phenyl-isoxazolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(5-(5-HYDROXY-3-PHENYL-4-ISOXAZOLYL)-2,4-PENTADIEN-1-YLIDENE)-3-PHENYL-5(4H)-ISOXAZOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MBE8Z16VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B149425.png)



